Monotioéteres
Monothioketals, also known as 1-thio-ketals or simply thio-ketals, are a class of organosulfur compounds. These compounds feature an ester-like structure with a sulfur atom replacing the oxygen in traditional ketals. Monothioketals can be synthesized through various methods such as nucleophilic substitution reactions involving thiols and acetal precursors.
Monothioketals find applications across several industries due to their unique chemical properties. In pharmaceuticals, they serve as useful intermediates for synthesizing complex molecules. They are also employed in the synthesis of polymers and organic materials where sulfur-containing functionalities are required. Moreover, monothioketals exhibit potential as bifunctional reagents in cascade reactions or as protecting groups in synthetic transformations.
The stability and functional diversity of monothioketals make them valuable tools for organic chemists aiming to manipulate the structure and reactivity of molecules. Their ability to form stable sulfur-containing linkages provides a distinct advantage over traditional ketals, making them an interesting area of research in modern organic synthesis.
| Estrutura | Nome químico | CAS | MF |
|---|---|---|---|
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1,3-Dithiolo[4,5-b]furan, tetrahydro-3a-methyl- | 67411-25-0 | C6H10OS2 |
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1,3-Oxathiolane-2-acetic acid, 2-methyl-, methyl ester | 80563-95-7 | C7H12O3S |
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129314-86-9 | C6H10O2S | |
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8-Methyl-1-oxa-4-thiaspiro(4.5)decane | 43117-17-5 | C9H16OS |
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5-(Chloromethyl)-2,2-dimethyl-1,3-oxathiolane | 42576-20-5 | C6H11ClOS |
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1,3-Oxathiane, 2,2,6-trimethyl- | 30253-09-9 | C7H14OS |
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1-oxa-4-thiaspiro[4.4]nonane | 176-38-5 | C7H12OS |
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2-ethyl-2,6-dimethyl-1,3-oxathiane | 110271-13-1 | C8H16OS |
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2-Isopropyl-2,6-dimethyl-1,3-oxathiane | 33709-61-4 | C9H18OS |
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Hexahydro-2'3a-dimethylspiro1,3-dithiolo4,5-bfuran-2,3'(2'h)-furan | 38325-25-6 | C10H16O2S2 |
Literatura Relacionada
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Shandong Jing Kun Chemical Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
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烟台朗裕新材料科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises
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Shanghai Pearlk Chemicals Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
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